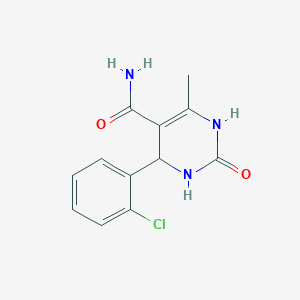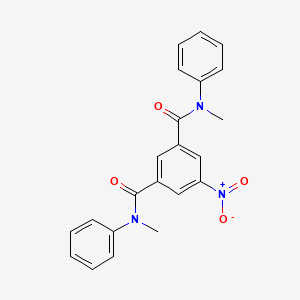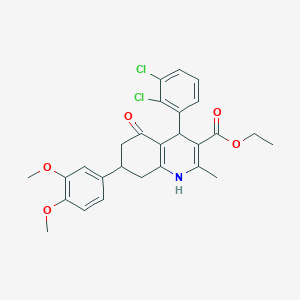
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、キナゾリンファミリーに属する合成有機化合物です。キナゾリンは、ベンゼン環とピリミジン環が融合した複素環式化合物です。
2. 製法
合成経路と反応条件
N-(4-ブロモフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンの合成には、一般的に多段階の有機反応が関与します。一般的な方法の1つは、4-ブロモアニリンと4-ニトロベンズアルデヒドを縮合させて中間体シッフ塩基を生成し、続いて酸性条件下でアントラニル酸と環化させてキナゾリンコアを得る方法です。反応条件としては、通常、生成物の生成を促進するために、温度を制御し、触媒を使用する必要があります。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用される場合もありますが、より大規模で行われます。このプロセスは収率と純度を最適化するために、通常、連続フローリアクターや自動化システムが用いられ、安定した生産が確保されます。溶媒の回収と廃棄物管理も、工業合成の重要な側面です。
3. 化学反応解析
反応の種類
N-(4-ブロモフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下では、ニトロ基はアミノ基に還元される可能性があります。
還元: 臭素原子は、求核置換反応によって他の官能基に置換される可能性があります。
置換: この化合物は、電子求引基の存在により、求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素または過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムまたはパラジウム炭素(Pd/C)などの試薬を使用できます。
置換: 水酸化ナトリウムまたはtert-ブトキシドカリウムなどの試薬を、極性非プロトン性溶媒中で使用することがよくあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基を還元するとアミノ誘導体が生成され、臭素原子を置換するとさまざまな置換キナゾリンが生成される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるプローブまたは阻害剤としての潜在的な用途があります。
医学: 抗癌作用や抗菌作用などの潜在的な薬理作用が研究されています。
産業: 新素材の開発や、染料や顔料の合成における前駆体として利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, followed by cyclization with anthranilic acid under acidic conditions to yield the quinazoline core. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and waste management are also critical aspects of industrial synthesis.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted quinazolines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
N-(4-ブロモフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンの作用機序は、その具体的な用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。臭素とニトロ基の存在は、その結合親和性と特異性に影響を与える可能性があります。
類似化合物との比較
類似化合物
N-(4-クロロフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミン: ブロモ原子ではなく塩素原子を持つ類似構造。
N-(4-ブロモフェニル)-2-(4-アミノフェニル)キナゾリン-4-アミン: ニトロ基ではなくアミノ基を持つ類似構造。
独自性
N-(4-ブロモフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、臭素とニトロ官能基の特定の組み合わせにより、その類似体と比較して異なる化学反応性と潜在的な生物活性を発揮する可能性があります。
特性
分子式 |
C20H13BrN4O2 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H13BrN4O2/c21-14-7-9-15(10-8-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-5-11-16(12-6-13)25(26)27/h1-12H,(H,22,23,24) |
InChIキー |
QLXBPEIXBFSMOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
